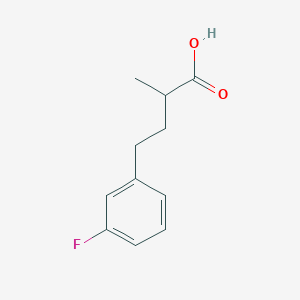

4-(3-Fluorophenyl)-2-methylbutanoic acid

Overview

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

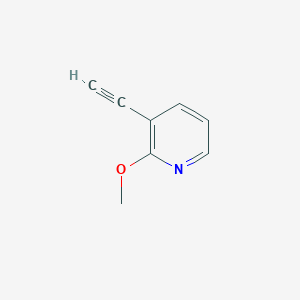

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include the reaction conditions, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications

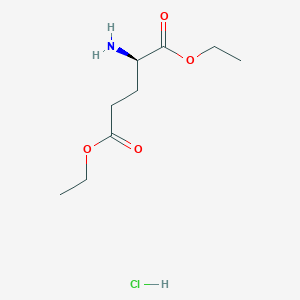

Synthesis of Amino Acids and Their Derivatives

The compound has been involved in the stereoselective synthesis of γ-fluorinated α-amino acids, showcasing its relevance in creating building blocks for peptides and proteins with potential biological activities. This synthesis utilizes diastereoselective alkylation, a method that can produce amino acids like (+)-(S)-2-Amino-4-fluorobutanoic acid with high enantiomeric excess, indicating its utility in the development of pharmaceuticals and research chemicals (Laue, Kröger, Wegelius, & Haufe, 2000).

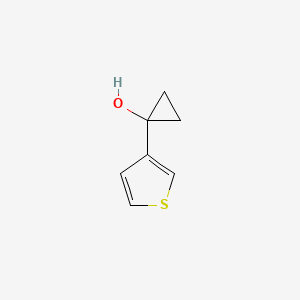

Liquid Crystal Technology

The modification of liquid crystals through the introduction of 4-(3-Fluorophenyl)-2-methylbutanoic acid derivatives has shown significant effects on thermal and electro-optical properties. These compounds have contributed to the development of materials with negative dielectric anisotropy, crucial for advanced display technologies. Their ability to influence the phase stability and electro-optical characteristics of nematic and smectic liquid crystals highlights their importance in creating more efficient and responsive liquid crystal displays (Jankowiak, Januszko, Ringstrand, & Kaszyński, 2008).

Development of Imaging Agents

4-(3-Fluorophenyl)-2-methylbutanoic acid derivatives have been synthesized and evaluated as potential PET imaging agents for tumor detection. Their biodistribution studies in mouse models bearing tumors reveal that these compounds, particularly fluorinated derivatives, possess favorable properties for PET imaging. The superior tumor/blood and tumor/brain ratios demonstrated by these compounds suggest their potential in enhancing the accuracy and efficiency of tumor imaging, offering a promising approach to non-invasive cancer diagnosis (Qiao, He, Zhang, Li, Liu, Xu, Wang, Qi, & Peng, 2009).

Fluorescent Probes for Biological Imaging

Derivatives have been used to develop ratiometric fluorescent pH probes for intracellular imaging, particularly for detecting strong-acidity pH levels in living cells. These probes, characterized by their large Stokes shift and high selectivity, enable precise and dynamic monitoring of pH changes within cellular environments. Such probes are invaluable tools in biological research, aiding in the study of cellular processes and the development of novel diagnostic methods (Nan, Niu, Fan, Lu, Shuang, Li, & Dong, 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include precautions to be taken when handling the compound.

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about its properties, or new methods to synthesize it.

properties

IUPAC Name |

4-(3-fluorophenyl)-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8(11(13)14)5-6-9-3-2-4-10(12)7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSDTZATDNBILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276765 | |

| Record name | Benzenebutanoic acid, 3-fluoro-α-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorophenyl)-2-methylbutanoic acid | |

CAS RN |

1354950-70-1 | |

| Record name | Benzenebutanoic acid, 3-fluoro-α-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354950-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanoic acid, 3-fluoro-α-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

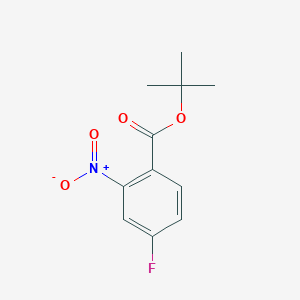

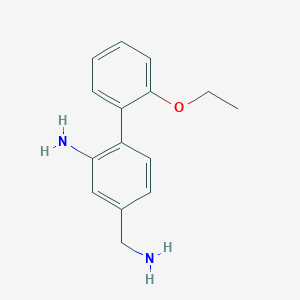

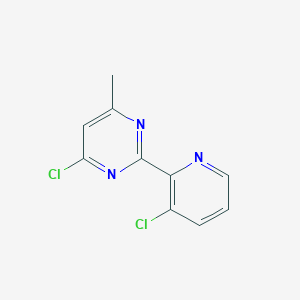

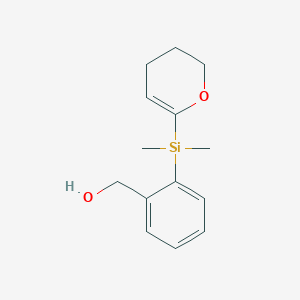

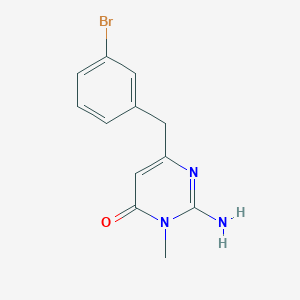

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1441422.png)

![Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1441424.png)